(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one
CAS No.:
Cat. No.: VC13466623
Molecular Formula: C12H25N3O
Molecular Weight: 227.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H25N3O |
|---|---|
| Molecular Weight | 227.35 g/mol |
| IUPAC Name | (2S)-2-amino-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C12H25N3O/c1-9(2)14(4)11-5-7-15(8-6-11)12(16)10(3)13/h9-11H,5-8,13H2,1-4H3/t10-/m0/s1 |
| Standard InChI Key | OAIFAQNNYBJBII-JTQLQIEISA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC(CC1)N(C)C(C)C)N |
| SMILES | CC(C)N(C)C1CCN(CC1)C(=O)C(C)N |
| Canonical SMILES | CC(C)N(C)C1CCN(CC1)C(=O)C(C)N |
Introduction
Structural and Chemical Properties
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₁₂H₂₅N₃O, with a molecular weight of 227.35 g/mol. Its IUPAC name, (S)-2-amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one, reflects its stereochemical configuration, where the "S" designation indicates the absolute configuration of the chiral center at the propanone position. The structure comprises:
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Piperidine ring: A six-membered nitrogen-containing heterocycle.
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Isopropyl-methyl-amino group: Attached to the piperidine ring at the 4-position.
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Propanone backbone: A ketone group bonded to the amino-substituted carbon.
The compound’s stereochemistry is critical for its biological activity, as enantiomeric purity influences receptor binding and enzymatic interactions.
Physical and Chemical Characteristics
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₅N₃O | |
| Molecular Weight | 227.35 g/mol | |
| Solubility | Soluble in organic solvents | |
| Stability | Sensitive to racemization | |
| LogP (Partition Coefficient) | ~0.98 (estimated) |
The compound’s lipophilicity (LogP ~0.98) suggests moderate bioavailability, though specific pharmacokinetic data remain limited .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of (S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one involves multi-step reactions optimized for yield and stereochemical purity. A general pathway includes:
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Formation of the Piperidine Core:
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Introduction of the Isopropyl-Methyl-Amino Group:
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Propanone Backbone Synthesis:
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A chiral amino acid precursor is coupled to the piperidine moiety under controlled conditions (e.g., dichloromethane at low temperatures) to minimize racemization.
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Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Piperidine Formation | Alkylation agents, base catalyst | Construct core heterocycle |
| Substituent Addition | Isopropyl-methyl-amino reagents | Introduce side chain |
| Coupling | Dichloromethane, low temperature | Preserve stereochemistry |
Optimization Challenges
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Racemization Control: Reaction temperatures and solvent systems (e.g., dichloromethane) are critical to maintaining enantiomeric excess.
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Yield Enhancement: Continuous flow reactors and automated platforms improve scalability in industrial settings.
Chemical Reactivity
Functional Group Interactions
The compound participates in reactions typical of amino ketones:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Formation of carboxylic acids |
| Reduction | LiAlH₄, THF | Conversion to secondary alcohols |
| Substitution | Alkyl halides, nucleophiles | Modification of amino groups |
Reaction conditions must be tailored to avoid degradation of the piperidine ring.
Stability and Degradation
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Thermal Stability: Decomposition may occur above 200°C.
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pH Sensitivity: Acidic or strongly basic conditions promote hydrolysis of the ketone or amine groups.
Biological Activity and Mechanisms
Target Interactions
The compound’s mechanism of action involves binding to biological targets, including:
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G-Protein Coupled Receptors (GPCRs): Modulation of neurotransmitter systems (e.g., serotonin, dopamine).
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Enzymes: Inhibition of acetylcholinesterase or other hydrolases, potentially influencing neurodegenerative pathways .
Table 2: Hypothetical Binding Affinities (Based on Structural Analogs)
| Target | Binding Affinity (IC₅₀, μM) | Source Analogy |
|---|---|---|
| Serotonin 5-HT₂A | ~1–10 | Piperidine derivatives |
| Acetylcholinesterase | ~5–50 | Similar amino ketones |
Applications in Research and Development
Pharmaceutical Development
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Lead Optimization: The compound serves as a scaffold for modifying substituents to enhance selectivity or reduce off-target effects.
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Bioactivity Screening: Used in high-throughput assays to identify novel drug candidates.
Comparative Analysis with Analogues
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 4-(N,N-Dimethylamino)piperidine | Dimethylamino substituent | Cholinesterase inhibition |
| (S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one | Methyl linker in substituent | Enhanced CNS penetration |
| 2-Amino-1-piperidin-1-yl-propan-1-one | Absence of isopropyl-methyl-amino group | Reduced receptor binding affinity |
Future Directions
Research Priorities
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Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to improve potency.
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In Vivo Efficacy Testing: Evaluation in animal models of neurological disorders.
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